molecular formula C16H26N2O B5791313 N-[(4-ethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(4-ethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B5791313
M. Wt: 262.39 g/mol
InChI Key: BOUKKPILYRESDW-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with an ethoxyphenyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-ethoxybenzyl chloride with N,N-dimethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of both ethoxy and dimethylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-4-19-16-7-5-14(6-8-16)13-18(3)15-9-11-17(2)12-10-15/h5-8,15H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUKKPILYRESDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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